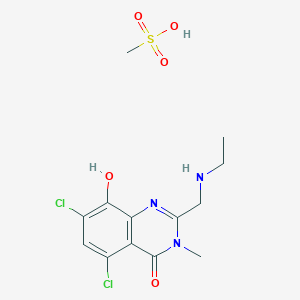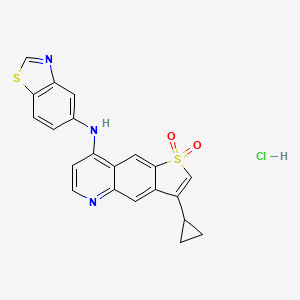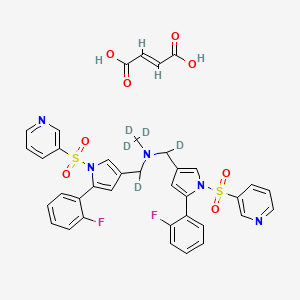
Vonoprazan impurity 11-d5 (fumarate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Vonoprazan impurity 11-d5 (fumarate) involves several steps. Initially, 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehyde reacts with methylamine to form a Schiff base. This Schiff base is then reduced to produce a crude Vonoprazan product. The crude product undergoes further purification to reduce impurities, resulting in Vonoprazan fumarate .
Industrial Production Methods
The industrial production of Vonoprazan impurity 11-d5 (fumarate) follows a similar synthetic route but on a larger scale. The process involves the use of large reaction tanks, controlled temperatures, and specific reagents to ensure high yield and purity. The final product is obtained through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Vonoprazan impurity 11-d5 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the compound’s structure, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Applications De Recherche Scientifique
Vonoprazan impurity 11-d5 (fumarate) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in various chemical reactions, helping to study reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to understand the behavior of deuterium-labeled drugs in biological systems.
Medicine: It aids in pharmacokinetic studies, providing insights into drug absorption, distribution, metabolism, and excretion.
Industry: The compound is used in the development of new drugs and in quality control processes.
Mécanisme D'action
Vonoprazan impurity 11-d5 (fumarate) exerts its effects by inhibiting the H+, K±ATPase enzyme at the gastric parietal cell’s secretory surface. This inhibition leads to a reduction in gastric acid secretion. The deuterium atoms in the compound enhance its stability and alter its pharmacokinetic profile, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vonoprazan: The parent compound, used as a potassium-competitive acid blocker.
Omeprazole: A proton pump inhibitor used for similar therapeutic purposes.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Vonoprazan impurity 11-d5 (fumarate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in metabolic studies .
Propriétés
Formule moléculaire |
C37H31F2N5O8S2 |
|---|---|
Poids moléculaire |
780.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N,N-bis[deuterio-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C33H27F2N5O4S2.C4H4O4/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27;5-3(6)1-2-4(7)8/h2-19,22-23H,20-21H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,20D,21D; |
Clé InChI |
FDILJBOHKQWQRO-PGHIIHCUSA-N |
SMILES isomérique |
[2H]C(C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N(C([2H])C4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)

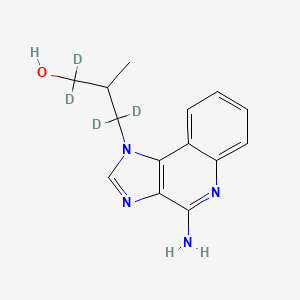
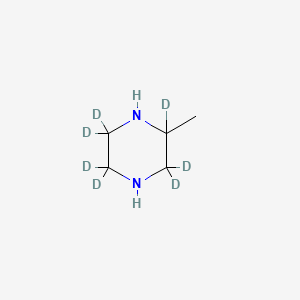


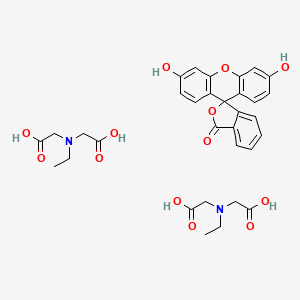
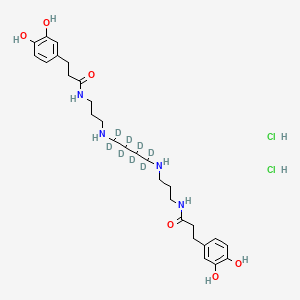
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

